molecular formula C23H23FN2O3S B5750462 N~1~-(4-ethylphenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-ethylphenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5750462
M. Wt: 426.5 g/mol
InChI Key: XXCFAAISKKSGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-ethylphenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EFG, is a chemical compound that has gained significant attention in the field of scientific research. It is a novel small molecule that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of EFG involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. EFG has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. It also inhibits the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
EFG has been found to have significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the levels of reactive oxygen species, which are involved in oxidative stress and inflammation. EFG has been found to improve glucose tolerance and insulin sensitivity in animal models, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of EFG is its high potency and specificity. It selectively targets specific enzymes and signaling pathways, making it a promising candidate for the development of targeted therapies. However, one of the limitations of EFG is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on EFG. One of the potential applications of EFG is in the treatment of cancer. Further studies are needed to determine the efficacy of EFG in different types of cancer and to optimize its dosing and administration. Another potential application of EFG is in the treatment of inflammatory diseases. Future studies should focus on the development of EFG-based therapies for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to optimize the synthesis of EFG and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis of EFG involves the reaction of 4-ethylbenzoyl chloride, 4-fluorobenzylamine, and phenylsulfonyl chloride with glycine in the presence of triethylamine. The reaction takes place in dichloromethane at room temperature, and the product is obtained in high yield after purification.

Scientific Research Applications

EFG has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. EFG has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell proliferation. It also has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-2-18-10-14-21(15-11-18)25-23(27)17-26(16-19-8-12-20(24)13-9-19)30(28,29)22-6-4-3-5-7-22/h3-15H,2,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCFAAISKKSGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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